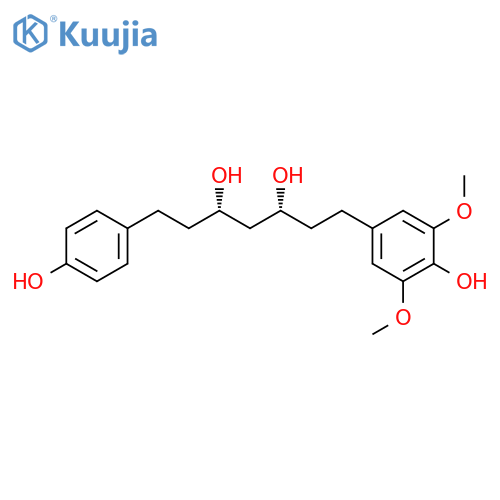Cas no 1452487-93-2 (Diarylcomosol III)
Diarylcomosol IIIは高度に精製された芳香族化合物であり、優れた熱安定性と化学的耐性を特徴とします。この化合物は、高温環境下でも分解せず、長時間にわたって性能を維持することが可能です。また、Diarylcomosol IIIは特定の反応媒体において優れた溶解性を示し、有機合成反応や高分子材料の改質剤として広く利用されています。その分子構造は精密に設計されており、反応選択性の向上や副生成物の抑制に寄与します。さらに、低揮発性と環境負荷の低減という点でも優れており、工業プロセスにおける持続可能性の向上に貢献します。

Diarylcomosol III structure
商品名:Diarylcomosol III
Diarylcomosol III 化学的及び物理的性質
名前と識別子
-
- Diarylcomosol III
- CHEMBL2426107
- (3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol
- 1452487-93-2
- AKOS040761618
- HY-N9183
- CS-0158934
-
- インチ: InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1
- InChIKey: OJGXSPXNGOVDNO-ZWKOTPCHSA-N
- ほほえんだ: COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O
計算された属性
- せいみつぶんしりょう: 376.189
- どういたいしつりょう: 376.189
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 10
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 99.4A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 623.5±55.0 °C at 760 mmHg
- フラッシュポイント: 330.9±31.5 °C
- じょうきあつ: 0.0±1.9 mmHg at 25°C
Diarylcomosol III セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Diarylcomosol III 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3842-1 mL * 10 mM (in DMSO) |
Diarylcomosol III |
1452487-93-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN3842-1 ml * 10 mm |
Diarylcomosol III |
1452487-93-2 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN3842-5 mg |
Diarylcomosol III |
1452487-93-2 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| A2B Chem LLC | AE97248-5mg |
Diarylcomosol III |
1452487-93-2 | 97.0% | 5mg |
$2412.00 | 2024-04-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3842-1 mg |
Diarylcomosol III |
1452487-93-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3842-5mg |
Diarylcomosol III |
1452487-93-2 | 5mg |
¥ 3940 | 2024-07-20 |
Diarylcomosol III 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
1452487-93-2 (Diarylcomosol III) 関連製品
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
